Octadecanoyl Bromide

Description

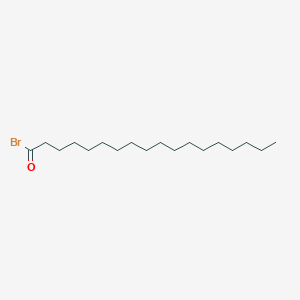

Structure

2D Structure

Properties

IUPAC Name |

octadecanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAXUMJVWLPBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471174 | |

| Record name | Octadecanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10500-27-3 | |

| Record name | Octadecanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Routes for Octadecanoyl Bromide

Established Synthetic Pathways to Octadecanoyl Bromide

The synthesis of this compound primarily involves the activation of the carboxylic acid group of octadecanoic acid.

Conversion from Octadecanoic Acid Precursors

The most common and straightforward method for the preparation of this compound is the reaction of octadecanoic acid with a brominating agent. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are typically employed for this conversion. fiveable.me The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a bromide ion. fiveable.me

For instance, the reaction of a carboxylic acid with thionyl chloride is a well-established method for synthesizing the corresponding acyl chloride. google.comlibretexts.org A similar principle applies to the synthesis of acyl bromides using thionyl bromide. In a related synthesis, octanoyl bromide is prepared by reacting octanoic acid with thionyl bromide. google.com This process typically involves heating the mixture and then purifying the resulting acyl bromide by distillation. google.com

The general reaction can be represented as:

CH₃(CH₂)₁₆COOH + PBr₃ → CH₃(CH₂)₁₆COBr + H₃PO₃

or

CH₃(CH₂)₁₆COOH + SOBr₂ → CH₃(CH₂)₁₆COBr + SO₂ + HBr

A detailed look at a similar synthesis of stearoyl chloride from stearic acid involves mixing stearic acid with thionyl chloride, often with a catalyst like N,N-dimethylformamide, and heating the mixture. google.com The crude product is then purified by vacuum distillation. google.com This methodology can be adapted for the synthesis of this compound.

Electrochemical Synthesis Approaches for Related Acyl Bromides

Electrochemical methods offer an alternative, often greener, route for the synthesis of organic compounds. acs.org While specific literature on the direct electrochemical synthesis of this compound is scarce, the principles of electrosynthesis can be applied to acyl bromide formation. Generally, electrochemical synthesis involves the oxidation or reduction of a starting material at an electrode to generate a reactive intermediate.

For example, the electrochemical bromination of glycals has been achieved using a bromine anion that is oxidized to a bromine radical at the anode. nih.gov This radical then participates in the desired reaction. nih.gov A similar anodic oxidation process could potentially be developed for the conversion of octadecanoate ions to octadecanoyl radicals, which could then react with a bromine source.

Furthermore, electrochemical methods have been employed in the synthesis of hypervalent bromine(III) compounds from aryl bromides through anodic oxidation. nih.gov This demonstrates the feasibility of generating reactive bromine species electrochemically, which is a key step in many bromination reactions. The challenges in the electrochemical synthesis of acyl bromides lie in controlling the reaction conditions to favor the desired product and prevent side reactions.

Advanced Derivatization Methodologies Utilizing this compound

The high reactivity of the acyl bromide functional group makes this compound a versatile starting material for the synthesis of a wide range of long-chain compounds through nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.org

Nucleophilic Acylation Reactions with Diverse Substrates

This compound readily reacts with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the bromide leaving group. masterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of the octadecanoyl group onto various substrates.

Acyl bromides are generally more reactive than their corresponding acyl chlorides due to the better leaving group ability of the bromide ion. fiveable.me This enhanced reactivity can be advantageous in reactions with weaker nucleophiles. fiveable.me

Formation of Long-Chain Esters and Amides

Esters: Long-chain esters are valuable compounds with applications in various industries. This compound is an excellent acylating agent for the synthesis of these esters. It reacts readily with alcohols or phenols to form the corresponding octadecanoate esters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

A general equation for this esterification is:

CH₃(CH₂)₁₆COBr + R'OH → CH₃(CH₂)₁₆COOR' + HBr

The synthesis of long-chain cellulose (B213188) esters has been successfully achieved using acyl chlorides, highlighting a similar reactivity pattern. nih.gov Stearyl stearate, a long-chain ester, can be synthesized by the esterification of stearic acid with stearyl alcohol, often in the presence of a catalyst. google.com Using the more reactive this compound would likely facilitate this reaction under milder conditions.

Amides: Similarly, this compound reacts with primary or secondary amines to produce long-chain N-substituted amides. This reaction is a fundamental method for amide bond formation. organic-chemistry.orgwhiterose.ac.uk For instance, the synthesis of long-chain lipid amides has been accomplished through the condensation reaction of palmitoyl (B13399708) chloride with primary amino compounds. ajol.info This indicates that this compound would be a suitable substrate for similar transformations.

The general reaction for amide formation is:

CH₃(CH₂)₁₆COBr + R'R''NH → CH₃(CH₂)₁₆CONR'R'' + HBr

| Reactant | Product | Reaction Type |

| Alcohol (R'OH) | Long-Chain Ester (CH₃(CH₂)₁₆COOR') | Esterification |

| Amine (R'R''NH) | Long-Chain Amide (CH₃(CH₂)₁₆CONR'R'') | Amidation |

Preparation of Thioesters and Ketones

Thioesters: Thioesters can be synthesized by the reaction of this compound with thiols (R'SH). wikipedia.org This reaction is analogous to ester formation and proceeds through a nucleophilic acyl substitution mechanism. wikipedia.orgorganic-chemistry.org The resulting thioesters are important intermediates in organic synthesis and have biological relevance. nih.govrsc.org

The general equation is:

CH₃(CH₂)₁₆COBr + R'SH → CH₃(CH₂)₁₆COSR' + HBr

Ketones: this compound can be used to synthesize long-chain ketones. One common method involves the reaction of the acyl bromide with an organocadmium reagent (dialkylcadmium), which is prepared from a Grignard reagent and cadmium chloride. byjus.com This method is particularly useful for preparing ketones without the side reactions often observed with more reactive organometallic reagents. byjus.com

The reaction proceeds in two steps:

2 R'MgX + CdCl₂ → R'₂Cd + 2 MgXCl 2 CH₃(CH₂)₁₆COBr + R'₂Cd → 2 CH₃(CH₂)₁₆COR' + CdBr₂

Alternatively, Friedel-Crafts acylation of an aromatic compound with this compound in the presence of a Lewis acid catalyst can produce an aryl long-chain ketone. libretexts.orgyoutube.comorganic-chemistry.org

| Reactant | Product | Reaction Type |

| Thiol (R'SH) | Thioester (CH₃(CH₂)₁₆COSR') | Thioesterification |

| Organocadmium (R'₂Cd) | Ketone (CH₃(CH₂)₁₆COR') | Ketone Synthesis |

| Arene (ArH) | Aryl Ketone (CH₃(CH₂)₁₆COAr) | Friedel-Crafts Acylation |

Advanced Applications of Octadecanoyl Bromide in Organic and Materials Chemistry

Polymer Functionalization and Grafting

The ability to introduce long alkyl chains onto polymer structures is crucial for tailoring their physical and chemical properties. Octadecanoyl bromide serves as a key reagent in this context, enabling the creation of polymers with modified solubility, thermal characteristics, and self-assembly behaviors.

Surface-Initiated Polymerization (SIP) and Atom Transfer Radical Polymerization (ATRP) using Octadecanoyl-Related Initiators

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a substrate, creating a dense layer of polymers known as a polymer brush. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method frequently employed in SIP due to its ability to produce well-defined polymers with predetermined molecular weights and low polydispersity. researchgate.netcmu.edu

In this process, an initiator molecule is first immobilized on the surface of a substrate. The long alkyl chain of an octadecanoyl-related initiator can provide specific properties, such as hydrophobicity, to the surface even before the polymerization of the brush. The bromide end of the initiator is then used to initiate the polymerization of a monomer from the surface. Alkyl halides are commonly used as initiators in ATRP, where a transition metal catalyst, such as a copper(I) complex, reversibly activates and deactivates the propagating polymer chain by transferring a halogen atom. mdpi.comcmu.edusigmaaldrich.com This reversible activation-deactivation cycle allows for controlled polymer growth. researchgate.net

The use of initiators with long alkyl chains, such as those derived from this compound, in ATRP allows for the synthesis of polymers with specific end-group functionalities. For instance, a study on the ATRP of styrene utilized a novel octafunctional initiator to create well-defined polystyrene stars, demonstrating that bromoester groups are efficient initiators for this process. cmu.edu The controlled nature of ATRP is evidenced by the linear increase of polymer molecular weight with monomer conversion and the low polydispersity indices (Mw/Mn) of the resulting polymers, often below 1.5. banglajol.info

Table 1: Representative Data for ATRP of Styrene using Alkyl Bromide Initiators This table presents illustrative data on the atom transfer radical polymerization (ATRP) of styrene, showcasing the controlled nature of the polymerization with different initiators and conditions.

| Entry | Initiator | [Monomer]/[Initiator] | Conversion (%) | Mn (g/mol) | Mw/Mn |

|---|---|---|---|---|---|

| 1 | 1-PEBr | 100 | 50 | 5,200 | 1.15 |

| 2 | EBiB | 290 | 60 | 17,500 | 1.20 |

| 3 | PS-Br Macroinitiator | 200 | 45 | 25,000 | 1.14 |

Grafting onto Polymer Backbones

"Grafting to" is a method where pre-synthesized polymer chains are attached to a polymer backbone. nih.gov this compound can be used to functionalize a polymer backbone, creating sites for subsequent grafting reactions. For example, the surface of polyethylene can be modified through bromination, introducing C-Br groups that can undergo nucleophilic substitution. researchgate.net This allows for the attachment of various functionalities, including long alkyl chains from reagents like this compound.

The efficiency of grafting can be influenced by the nature of the polymer backbone and the reaction conditions. For instance, the grafting of alkyl side chains onto a poly(terphenyl piperidine) backbone has been shown to influence the resulting membrane's properties, with longer alkyl chains leading to improved phosphoric acid doping contents and proton conductivities. rsc.org The grafting efficiency in such systems can be very high, with some "click chemistry" approaches on polypeptide backbones achieving near-quantitative attachment of side chains. nih.gov

Role in Synthesis of Advanced Polymer Architectures (e.g., block, graft, star, hyperbranched polymers)

The controlled nature of ATRP, often initiated by alkyl halides like this compound, is instrumental in the synthesis of complex polymer architectures.

Block Copolymers: These are synthesized by the sequential polymerization of different monomers. A polymer chain with a reactive bromide end-group, formed from an octadecanoyl-related initiator, can be used as a macroinitiator to polymerize a second monomer, leading to the formation of a diblock copolymer. researchgate.net

Graft Copolymers: These can be prepared by "grafting from" a polymer backbone that has been functionalized with initiator sites. For example, a polyethylene backbone could be modified to incorporate bromide groups from which a different monomer can be polymerized via ATRP.

Star Polymers: These consist of multiple polymer arms radiating from a central core. They can be synthesized using a multifunctional initiator (the "core-first" method). acs.org An initiator with multiple bromide functionalities can simultaneously grow several polymer arms. cmu.eduresearchgate.netnih.gov The resulting star polymers exhibit unique solution and bulk properties compared to their linear counterparts. kinampark.com

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules synthesized in a one-pot process. Their structure can be tailored by the careful selection of monomers and initiators.

The synthesis of these advanced architectures relies on the ability to control the polymerization process, which is a key feature of ATRP initiated by alkyl bromides.

Table 2: Molecular Weight and Polydispersity of Star Polymers Synthesized via ATRP This table provides examples of the molecular weight (Mn) and polydispersity (Mw/Mn) of star polymers synthesized using a multifunctional initiator in atom transfer radical polymerization (ATRP), demonstrating the high degree of control achievable.

| Polymer | Number of Arms | Mn (g/mol) | Mw/Mn |

|---|---|---|---|

| Polystyrene Star | 8 | 25,000 | 1.25 |

| Poly(methyl acrylate) Star | 6 | 35,000 | 1.18 |

| Polystyrene-b-poly(methyl acrylate) Star | 4 | 50,000 | 1.30 |

Surface Modification of Diverse Substrates

The long octadecanoyl chain provides significant hydrophobicity, making it an ideal candidate for modifying the surface properties of various materials.

Engineering of Superhydrophobic Surfaces

A superhydrophobic surface exhibits extreme water repellency, with water contact angles typically exceeding 150°. This property is highly desirable for applications such as self-cleaning surfaces, anti-icing coatings, and oil-water separation. The creation of a superhydrophobic surface generally requires both a low surface energy chemistry and a hierarchical surface roughness.

This compound, or more commonly its acid chloride derivative, stearoyl chloride, can be used to chemically bond long hydrophobic octadecanoyl chains to a surface. This significantly lowers the surface energy. For example, filter paper has been rendered superhydrophobic by chemically bonding octadecanoyl groups to its surface. In one study, this was combined with the grafting of a polymer via surface-initiated ATRP to create a robust superhydrophobic and superoleophilic material. cmu.edu The resulting modified filter paper exhibited a water contact angle of 153°. cmu.edu Other studies have reported achieving water contact angles of up to 162.5° on cotton fabric modified to have a hierarchical surface structure and low surface energy. researchgate.net

Table 3: Water Contact Angles of Modified Surfaces This table shows the effect of surface modification on the water contact angle, demonstrating the transition to a hydrophobic or superhydrophobic state.

| Substrate | Modification | Water Contact Angle (°) |

|---|---|---|

| Untreated Polymer Film | None | 97 |

| Filter Paper | Octadecanoyl chain bonding and polymer grafting | 153 |

| Cotton Fabric | ZnO/HNTs and PDMS coating | 162.5 |

| Titanium | APTMS modification | 66.9 |

Functionalization of Natural and Synthetic Fibers (e.g., cellulose (B213188), cotton, filter paper, polyethylene)

The surface properties of both natural and synthetic fibers can be tailored using this compound and related compounds.

Cellulose and Cotton: The hydroxyl groups present on the surface of cellulose fibers in cotton and filter paper can be esterified with stearoyl chloride (derived from the same long chain as this compound) to attach the hydrophobic octadecanoyl chains. bue.edu.eg This modification transforms the naturally hydrophilic material into a hydrophobic one. nih.gov This is a key step in creating water-repellent textiles and specialized filter papers for applications like oil-water separation. cmu.edu

Polyethylene: While polyethylene is inherently hydrophobic, its surface can be further functionalized to enhance its properties or to allow for subsequent reactions. Surface bromination of polyethylene introduces reactive sites. researchgate.net These sites can then be used to graft other molecules, although direct grafting of an octadecanoyl chain via this method is less common than modifying the surface with more reactive functionalities for subsequent polymerization.

The functionalization of these fibers not only imparts hydrophobicity but can also improve their compatibility with non-polar polymer matrices in composite materials.

Modification of Inorganic Materials (e.g., silica nanoparticles)

This compound serves as a highly effective reagent for the surface modification of inorganic materials, most notably silica nanoparticles. This process is crucial for altering the surface properties of these materials, primarily to enhance their dispersibility in non-polar media and to prevent aggregation. nih.gov The surfaces of silica nanoparticles are typically rich in silanol (Si-OH) groups, which render them hydrophilic. For applications in organic polymers, lubricants, or other non-aqueous systems, this hydrophilicity leads to poor compatibility, particle agglomeration, and settling. mdpi.com

The modification involves the chemical reaction between the electrophilic carbonyl carbon of this compound and the nucleophilic hydroxyl groups on the silica surface. This reaction, often carried out in the presence of a base to neutralize the HBr byproduct, results in the formation of a stable ester linkage, covalently grafting the long, hydrophobic octadecanoyl chains onto the nanoparticle surface.

The primary benefits of this surface functionalization are a dramatic change in the material's wetting properties from hydrophilic to hydrophobic and a significant improvement in colloidal stability in organic solvents. The long C18 alkyl chains create a steric barrier around the nanoparticles, physically preventing them from coming into close contact and aggregating due to van der Waals forces. nih.gov Research has shown that silica nanoparticles functionalized with octadecyl groups exhibit minimal non-specific binding, which is advantageous in bioanalytical applications. nih.gov While methods like silanization are common, the use of reactive acyl halides like this compound provides a direct route to functionalization. google.comresearchgate.net

| Property | Unmodified Silica Nanoparticles | Octadecanoyl-Modified Silica Nanoparticles | Primary Reason for Change |

|---|---|---|---|

| Surface Polarity | Hydrophilic | Hydrophobic | Replacement of polar Si-OH groups with non-polar C18 alkyl chains. |

| Dispersibility in Organic Solvents | Poor | Excellent | Improved solvent-particle interactions due to the hydrophobic surface layer. |

| Aggregation in Non-Polar Media | High | Low | Steric hindrance from the grafted C18 chains prevents particle agglomeration. nih.gov |

| Non-Specific Binding | High | Minimal | The inert, non-polar surface reduces unwanted interactions with biomolecules. nih.gov |

Creation of Self-Assembled Monolayers (SAMs)

This compound is a valuable precursor in the synthesis of molecules designed for the creation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid substrate, allowing for precise control over surface properties at the molecular level. mdpi.com While the most studied SAMs involve alkanethiols on gold surfaces, the underlying principle requires a molecule with a specific headgroup that anchors to the substrate and a long alkyl chain that drives the ordering of the monolayer through intermolecular forces. nih.govuh.edu

This compound is used to introduce the essential C18 octadecanoyl tail into a custom-synthesized molecule containing an appropriate anchor group. For instance, it can be reacted with an amino-functionalized thiol or silane to create a molecule capable of forming a dense, highly ordered monolayer on gold or silicon oxide surfaces, respectively.

Once the functional molecule is synthesized, the formation of the SAM proceeds by immersing the substrate in a dilute solution of the compound. The anchor groups bind to the surface, and the long, linear octadecanoyl chains align themselves, driven by van der Waals interactions, to form a quasi-crystalline, two-dimensional structure. harvard.edu The resulting monolayer, composed of densely packed C18 chains, imparts a highly hydrophobic and well-defined character to the surface. The thickness of such a monolayer can be precisely controlled by the length of the alkyl chain, which in this case is determined by the octadecanoyl group. These surfaces have applications in areas ranging from corrosion inhibition to molecular electronics. nih.gov

Role in Supramolecular Chemistry and Self-Assembled Structures

Formation of Lipid Mimetics and Vesicle Assembly

In the field of supramolecular chemistry, this compound is a critical building block for the synthesis of lipid mimetics, which are synthetic molecules designed to imitate the structure and function of natural lipids. Natural phospholipids, the primary components of cell membranes, are amphiphilic molecules containing a hydrophilic head group and one or more hydrophobic tails. This compound provides a straightforward method for introducing a saturated C18 acyl chain, mimicking the stearoyl group found in many natural lipids.

The synthesis of a lipid mimetic can be achieved by reacting this compound with a molecule containing a suitable polar head group, such as a polyol, an amino acid, or a phosphate derivative. This acylation reaction forms an amphiphilic molecule with a hydrophobic tail derived from the octadecanoyl moiety. These synthetic amphiphiles, like their natural counterparts, can spontaneously self-assemble in aqueous solutions to form higher-order structures, most notably vesicles. nih.gov

Vesicles are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core. The assembly is driven by the hydrophobic effect, where the C18 tails aggregate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. By using this compound, researchers can design and synthesize novel amphiphiles with specific tail characteristics to study the physical principles of membrane formation, create stable drug delivery vehicles, or construct simple artificial cell models. nih.gov

Design of Surfactants and Emulsion Stabilizers

While not a surfactant itself due to its reactivity, this compound is a key intermediate in the production of various custom surfactants and emulsion stabilizers. Surfactants are amphiphilic compounds that lower the interfacial tension between two immiscible liquids, such as oil and water, allowing for the formation and stabilization of emulsions. crimsonpublishers.comharvard.edu The effectiveness of a surfactant is determined by the balance between its hydrophilic head and its hydrophobic (or lipophilic) tail, a concept often quantified by the Hydrophilic-Lipophilic Balance (HLB).

The octadecanoyl group, with its 18-carbon chain, serves as a highly effective hydrophobic tail. By reacting this compound with different hydrophilic head groups, a wide array of surfactants with varying properties can be synthesized.

Non-ionic surfactants: Reaction with poly(ethylene glycol) (PEG) or other polyols yields non-ionic surfactants, where the hydrophilic nature is derived from the ether or hydroxyl groups. These are widely used in pharmaceuticals and food products for their low toxicity and stability.

Cationic surfactants: Reaction with a tertiary amine followed by quaternization produces a cationic surfactant, such as a quaternary ammonium salt. These surfactants are known for their antimicrobial properties and are used in disinfectants and fabric softeners.

The long C18 chain provided by this compound ensures strong adsorption at the oil-water interface, creating a robust interfacial film that prevents droplet coalescence and stabilizes the emulsion. windows.netresearchgate.net

| Surfactant Component | Originating Moiety | Function | Example Precursor |

|---|---|---|---|

| Hydrophobic Tail | Octadecanoyl Group | Reduces interfacial tension by orienting away from the aqueous phase. | This compound |

| Hydrophilic Head (Non-ionic) | Polyether or Polyol | Provides solubility in the aqueous phase through hydrogen bonding. | Poly(ethylene glycol) |

| Hydrophilic Head (Cationic) | Quaternary Ammonium Salt | Provides solubility and a positive charge in the aqueous phase. | Dimethylaminoethanol |

Contributions to Complex Organic Synthesis

As a Building Block for Long-Chain Fatty Alcohols and Hydrophobic Linkers

This compound is a versatile building block in multi-step organic synthesis, primarily valued for its ability to introduce the C18 alkyl chain into more complex molecular architectures. Two key applications are the synthesis of long-chain fatty alcohols and the creation of hydrophobic linkers.

Long-Chain Fatty Alcohols: Long-chain fatty alcohols, such as 1-octadecanol (stearyl alcohol), are important industrial chemicals used in cosmetics, lubricants, and as precursors for detergents. frontiersin.org this compound can be efficiently converted to 1-octadecanol through chemical reduction. Standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions, can readily reduce the acyl bromide functionality to a primary alcohol. This transformation is a fundamental and high-yielding reaction in organic chemistry, providing a reliable route to these valuable compounds from the corresponding fatty acid derivative. researchgate.net

Hydrophobic Linkers: In the design of complex molecules, such as polymers, probes for biological systems, or materials for molecular electronics, it is often necessary to connect two or more functional units with a spacer or linker. This compound is an ideal precursor for introducing a long, flexible, and strongly hydrophobic linker. The reactive acyl bromide can be used to attach the C18 chain to one part of a molecule, and the terminal methyl group can be functionalized in a separate step to connect to another moiety. This C18 chain acts as a non-rigid spacer that imparts significant hydrophobic character to the final molecule, influencing its solubility, self-assembly properties, and orientation within a larger supramolecular structure. nih.gov The use of bromo-organic compounds is a widespread strategy for building complex molecular frameworks in synthetic chemistry. researchgate.net

Integration into Peptide and Carbohydrate Modification Strategies

The lipophilic nature of the octadecanoyl chain makes this compound a key reagent for enhancing the metabolic stability and modulating the physicochemical properties of peptides and carbohydrates. mdpi.combohrium.comnih.gov

Peptide Modification: The covalent attachment of the long alkyl chain of this compound to peptides, a process known as lipidation, can significantly improve their therapeutic potential. This modification can enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. nih.govnih.gov Furthermore, the introduction of the hydrophobic octadecanoyl group can facilitate membrane permeability, a crucial factor for the bioavailability of peptide-based drugs. mdpi.com Common strategies for peptide modification involving acylation with reagents like this compound include modification of the N-terminus or the side chains of amino acid residues such as lysine. bachem.com

Carbohydrate Modification: In carbohydrate chemistry, this compound can be used to introduce long alkyl chains onto sugar molecules. nih.gov This modification alters the amphiphilicity of the carbohydrate, influencing its self-assembly properties and its interaction with biological membranes. Such modifications are crucial in the development of glycolipids with potential applications in drug delivery and immunology.

A summary of the effects of this compound integration into biomolecules is presented below:

| Biomolecule | Modification Strategy | Key Outcome |

| Peptides | N-terminal or side-chain acylation | Increased metabolic stability, enhanced membrane permeability |

| Carbohydrates | Acylation of hydroxyl groups | Altered amphiphilicity, modified self-assembly properties |

Retrosynthetic Applications in Target Molecule Synthesis

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.indeanfrancispress.com In this context, this compound can be identified as a key synthon, representing an electrophilic long-chain acyl group.

Key Intermediate in Total Synthesis: In the total synthesis of complex natural products or designed molecules containing long alkyl chains, this compound serves as a readily available and highly reactive building block. researchgate.netnih.govorganicchemistrydata.org For instance, in the synthesis of certain lipids, glycolipids, or other amphiphilic molecules, the retrosynthetic disconnection often leads to a long-chain carboxylic acid or its activated derivative. rsc.orgnih.gov this compound provides a direct and efficient route to introduce the C18 acyl group.

Strategic Disconnections: The carbon-bromine bond in this compound is highly polarized, making the carbonyl carbon an excellent electrophile for reactions with various nucleophiles. Common retrosynthetic disconnections involving this compound include:

Ester Linkages: Retrosynthetically, an ester can be disconnected to an alcohol and an acyl halide. In the forward synthesis, this compound would react with an alcohol to form the corresponding ester.

Amide Linkages: Similarly, an amide bond can be disconnected to an amine and an acyl halide. The reaction of this compound with an amine in the forward synthesis would yield the desired amide.

Ketone Formation: Friedel-Crafts acylation reactions, where an aromatic ring is acylated, can be retrosynthetically disconnected to the aromatic compound and an acyl halide. This compound can be used to introduce a long alkyl chain attached to a carbonyl group onto an aromatic ring.

The utility of this compound in retrosynthesis is highlighted in the following table:

| Target Functional Group | Retrosynthetic Disconnection | Synthetic Reaction with this compound |

| Ester | Alcohol + Acyl Halide | Esterification |

| Amide | Amine + Acyl Halide | Amidation |

| Aryl Ketone | Aromatic Ring + Acyl Halide | Friedel-Crafts Acylation |

Development of Stimuli-Responsive Materials and Controlled Release Systems

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. crodapharma.comkinampark.comyoutube.comamericanpharmaceuticalreview.com this compound can be incorporated into the design of these materials to impart hydrophobicity and influence their responsive behavior.

Integration into pH-Responsive Polymers and Hydrogels

pH-responsive polymers and hydrogels are of significant interest for applications in drug delivery, particularly for targeting acidic environments like tumor tissues or specific compartments within the gastrointestinal tract. nih.govmdpi.comnih.govresearchgate.neted.ac.ukrjptonline.orgmonash.edumdpi.comnih.gov

Modulating Hydrophobicity: The incorporation of the long, hydrophobic octadecanoyl chain into a polymer backbone containing pH-sensitive groups (e.g., carboxylic acids or amines) can significantly influence the polymer's swelling and drug release characteristics. ed.ac.uk At a pH where the ionizable groups are charged, electrostatic repulsion can lead to swelling of the hydrogel. The hydrophobic domains created by the octadecanoyl chains can act as physical crosslinks, modulating the extent of swelling and providing a reservoir for hydrophobic drugs.

Controlled Drug Release: In a pH-responsive hydrogel, the release of an encapsulated drug can be triggered by a change in pH. ed.ac.uk The hydrophobic interactions between the octadecanoyl chains and a hydrophobic drug can help to retain the drug within the polymer matrix until the desired pH is reached, leading to a more controlled and targeted release profile.

Fabrication of Thermo- and Photo-Responsive Systems

Thermo-Responsive Systems: Thermo-responsive polymers exhibit a lower critical solution temperature (LCST), above which they become insoluble in water. mdpi.comresearchgate.netnih.govnih.govibmmpolymerbiomaterials.com The introduction of hydrophobic octadecanoyl groups can lower the LCST of a polymer, allowing for the tuning of its thermal response. This is particularly useful in designing injectable hydrogels that are liquid at room temperature but form a gel at body temperature. The hydrophobic domains formed by the octadecanoyl chains can also serve to encapsulate and control the release of therapeutic agents in response to temperature changes.

Photo-Responsive Systems: Photo-responsive materials utilize light to trigger a change in their properties. nih.govnih.govmdpi.com While this compound itself is not photo-responsive, it can be incorporated into polymers containing photo-labile or photo-isomerizable groups. The long alkyl chain can influence the self-assembly of these polymers into nanoparticles or other structures. Upon exposure to light, the cleavage or isomerization of the photo-responsive groups can disrupt these assemblies, leading to the release of an encapsulated cargo. The hydrophobic octadecanoyl chains can play a role in the initial encapsulation of hydrophobic molecules.

Smart Polymer Platforms for Chemical Applications

The integration of this compound into polymer architectures allows for the creation of "smart" polymer platforms with tailored functionalities. ed.ac.uk These platforms can be designed to respond to specific chemical cues in their environment. For example, the hydrophobic domains created by the octadecanoyl chains can be used to sequester specific molecules from a solution. The subsequent application of a stimulus, such as a change in pH or temperature, could then trigger the release of the sequestered molecules. This principle can be applied in areas such as catalysis, sensing, and separation science.

Spectroscopic and Advanced Analytical Techniques in Octadecanoyl Bromide Research

Real-time Reaction Monitoring

Real-time monitoring of chemical reactions involving octadecanoyl bromide is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In-situ spectroscopic techniques are particularly powerful tools for achieving this continuous analysis without the need for sample extraction.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for monitoring the progress of reactions involving this compound. mdpi.commt.com These techniques allow for the continuous tracking of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies.

For instance, in an esterification reaction where this compound reacts with an alcohol, FTIR spectroscopy can monitor the disappearance of the characteristic carbonyl (C=O) stretching band of the acyl bromide, typically around 1800 cm⁻¹, and the concurrent appearance of the ester carbonyl band at a lower frequency, generally between 1735 and 1750 cm⁻¹. mt.com Similarly, the O-H stretching band of the alcohol reactant would be observed to decrease in intensity.

Raman spectroscopy offers a complementary approach, particularly for reactions in aqueous media due to the weak Raman scattering of water. nih.gov The C-Br stretching vibration of this compound and the formation of new bonds in the product molecule can be monitored. Ratiometric analysis of specific Raman peaks can provide quantitative data on the extent of reaction over time. nih.gov

Table 1: Illustrative Vibrational Frequencies for Monitoring an Esterification Reaction of this compound using In-situ FTIR and Raman Spectroscopy.

| Functional Group | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Observation During Reaction |

| Acyl Bromide C=O | ~1800 | Weakly active | Decrease in intensity |

| Alcohol O-H | ~3200-3600 | Weakly active | Decrease in intensity |

| Ester C=O | ~1735-1750 | Weakly active | Increase in intensity |

| C-Br Stretch | ~500-600 | Strong | Decrease in intensity |

Note: The exact wavenumbers can vary depending on the molecular environment and solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and mechanistic elucidation of reactions involving this compound. nih.govipb.pt High-resolution NMR can provide detailed information about the molecular structure of reactants, products, and stable intermediates. semanticscholar.orgnih.gov

In the context of this compound, ¹H NMR spectroscopy can be used to follow the reaction by observing changes in the chemical shifts of protons adjacent to the carbonyl group. For example, the α-methylene protons in this compound would have a distinct chemical shift that would change upon conversion to a product such as an ester or amide.

¹³C NMR spectroscopy, while less sensitive, offers a wider chemical shift range and can provide unambiguous evidence for the formation of new functional groups. nih.gov The chemical shift of the carbonyl carbon in this compound is a sensitive probe of its chemical environment and will shift significantly upon reaction. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between atoms in reaction products, confirming their structure. nih.govmdpi.com For mechanistic studies, NMR can be used to detect and characterize key intermediates, providing direct evidence for a proposed reaction pathway. nih.govacs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Corresponding Ester Product.

| Nucleus | This compound (ppm) | Octadecyl Ester (ppm) |

| ¹H (α-CH₂) | ~2.5 - 2.8 | ~2.2 - 2.4 |

| ¹³C (C=O) | ~170 - 175 | ~172 - 174 |

| ¹³C (α-CH₂) | ~40 - 45 | ~34 - 36 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific structure of the ester.

Mass spectrometry (MS) is an extremely sensitive technique for the identification of reaction intermediates, even those present at very low concentrations. rsc.org Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling their detection by the mass spectrometer. mdpi.comnih.gov

In reactions involving this compound, MS can be used to identify transient species such as acylium ions or tetrahedral intermediates that may be formed during nucleophilic substitution reactions. mdpi.comnih.gov By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the mass-to-charge ratio (m/z) of ions in the reaction mixture over time. The appearance and disappearance of specific m/z values corresponding to proposed intermediates can provide strong evidence for a particular reaction mechanism. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of intermediates. mdpi.com

Surface Characterization Methodologies

When this compound is used to modify surfaces, a range of analytical techniques are employed to characterize the resulting elemental composition, morphology, and roughness of the modified surface. mdpi.comnasa.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. unica.it For a surface modified with this compound, XPS would be used to confirm the presence of the octadecanoyl moiety.

An XPS survey scan would reveal the presence of carbon, oxygen, and bromine. High-resolution scans of the C 1s, O 1s, and Br 3d regions would provide more detailed information. The C 1s spectrum, for instance, could be deconvoluted to show components corresponding to the aliphatic carbon chain (C-C, C-H), and the carbonyl carbon (C=O). The presence and chemical state of bromine would confirm the covalent attachment of the acyl bromide or its subsequent reaction products on the surface. Angle-resolved XPS (ARXPS) can be used to determine the thickness and uniformity of the organic layer. unica.it

Table 3: Expected Binding Energies in XPS Analysis of a Surface Modified with this compound.

| Element (Orbital) | Expected Binding Energy (eV) | Information Provided |

| C 1s | ~285.0 (C-C, C-H), ~288.0 (C=O) | Confirmation of organic layer and carbonyl group |

| O 1s | ~532.0 | Presence of carbonyl oxygen |

| Br 3d | ~70.0 | Confirmation of bromine from the acyl bromide |

Note: Binding energies can shift slightly depending on the chemical environment and instrumental calibration.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the morphology and topography of surfaces at the micro- and nanoscale. acs.org

AFM, on the other hand, uses a sharp tip to scan the surface and generate a three-dimensional topographical map. nih.gov From this map, quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness, can be extracted. AFM is particularly useful for characterizing the nanoscale features of self-assembled monolayers formed from long-chain molecules like this compound. harvard.edu

Table 4: Typical Data Obtained from SEM and AFM for Surface Characterization.

| Technique | Information Provided | Typical Metrics |

| SEM | Surface morphology, uniformity of coating, defect analysis | High-resolution images, elemental maps (with EDS) |

| AFM | 3D surface topography, surface roughness, domain size in monolayers | Root-mean-square (RMS) roughness, peak-to-valley height, surface area |

Contact Angle Measurements for Wettability Assessment

The study of surface interactions is crucial in materials science, and wettability is a fundamental property that describes the ability of a liquid to maintain contact with a solid surface. This characteristic is quantified by measuring the contact angle (θ), the angle at which the liquid-vapor interface meets the solid-liquid interface. In the context of this compound, contact angle measurements are pivotal for assessing the wettability of surfaces modified with this compound. Due to its long 18-carbon aliphatic chain (the octadecanoyl group), this compound is an ideal candidate for creating low-energy, hydrophobic surfaces.

When a surface is functionalized with this compound, typically through the formation of a self-assembled monolayer (SAM), the long hydrocarbon chains orient themselves away from the substrate, creating a nonpolar, water-repellent interface. The degree of hydrophobicity can be precisely determined using a contact angle goniometer. The sessile drop method is the most common technique, where a droplet of a probe liquid, typically deionized water, is placed on the surface. scitepress.org An optical system captures the profile of the droplet, and software analysis calculates the contact angle.

A high contact angle (θ > 90°) indicates poor wettability, or hydrophobicity, meaning the liquid minimizes its contact with the surface and beads up. researchgate.net Conversely, a low contact angle (θ < 90°) signifies good wettability, or hydrophilicity. Surfaces modified with long-chain alkyl groups, such as the octadecanoyl chain, are expected to exhibit high water contact angles, often exceeding 100-110°, characteristic of a well-ordered, dense monolayer. nih.gov

Research findings on similar long-chain molecules demonstrate a clear correlation between the packing density and orientation of the alkyl chains and the resulting contact angle. Factors such as the purity of the this compound, the cleanliness of the substrate, and the deposition method all influence the final quality of the monolayer and, consequently, its wettability. nih.gov Dynamic contact angles—advancing (θa) and receding (θr)—can also be measured to characterize the surface further, with the difference between them (contact angle hysteresis) providing insight into surface homogeneity and roughness. biolinscientific.com

Interactive Table 1: Illustrative Contact Angle Data for Surfaces Modified with this compound

The following table presents hypothetical data that would be expected from wettability studies on a silicon wafer surface functionalized with this compound, tested with different probe liquids.

| Probe Liquid | Surface Tension (mN/m) | Static Contact Angle (θ) | Contact Angle Hysteresis (θa - θr) | Surface Character |

| Water | 72.8 | 112° | 8° | Hydrophobic |

| Diiodomethane | 50.8 | 65° | 6° | Oleophilic |

| Ethylene Glycol | 48.0 | 85° | 7° | Moderately Wetted |

| n-Hexadecane | 27.5 | <10° | Not applicable | Oleophilic (Wetting) |

Chromatographic and Thermal Analysis for Purity and Molecular Characteristics

The functional properties of this compound, whether in organic synthesis or materials science, are intrinsically linked to its purity and thermal stability. Chromatographic and thermal analysis techniques are indispensable tools for quantifying these critical molecular characteristics.

Chromatographic Analysis: Chromatography is a premier technique for separating and quantifying components within a mixture. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing purity. The choice between them depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC): Given that this compound is a relatively volatile compound, GC is a suitable method for purity analysis. In a typical GC analysis, a small sample is volatilized and swept by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Impurities, such as unreacted Stearic Acid or residual solvents from synthesis, would have different retention times, allowing for their separation and quantification. A Flame Ionization Detector (FID) is commonly used for hydrocarbon-containing compounds, while an Electron Capture Detector (ECD) can offer high sensitivity for halogenated compounds like this compound. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for separating non-volatile or thermally labile impurities. researchgate.net In a reversed-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sigmaaldrich.comgoogle.com this compound, being a long-chain aliphatic compound, would be strongly retained on the column. The method can effectively separate it from more polar impurities. Detection is typically achieved using a UV detector if the impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Thermal Analysis: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. iajps.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into the thermal stability, decomposition profile, and phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com A TGA thermogram of this compound would reveal its decomposition temperature, indicating its thermal stability. The analysis is performed under a controlled atmosphere, such as nitrogen, to study thermal decomposition, or air to study oxidative stability. researchgate.net The resulting curve shows the temperature at which weight loss occurs, providing a clear operational temperature limit for the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. rroij.comjfda-online.com It is used to determine the melting point, heat of fusion, and purity of crystalline compounds like this compound. A sharp melting endotherm on the DSC curve is indicative of a high-purity substance. The presence of impurities typically broadens the melting peak and lowers the melting point. Quantitative purity analysis can be performed using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. nih.gov

Interactive Table 2: Representative Data from Chromatographic and Thermal Analysis of this compound

This table provides expected values and parameters for the characterization of a high-purity this compound sample.

| Analysis Technique | Parameter | Typical Result/Value | Interpretation |

| GC-FID | Purity Assay | >99.0% | High purity confirmed by peak area percentage. |

| Retention Time | Varies with column/method | Serves as an identifier for the compound under specific conditions. | |

| TGA | Onset of Decomposition | ~180-220 °C | Defines the upper limit for thermal stability. |

| Residue at 500 °C (N₂ atm) | <0.5% | Indicates complete decomposition into volatile products. | |

| DSC | Melting Point (Tₘ) | ~22-25 °C | Characteristic physical property for identification. |

| Heat of Fusion (ΔHբ) | Varies | Energy required for melting; relates to crystalline structure. | |

| Purity (from melt profile) | >99.0% | Confirms high purity based on the shape of the melting peak. |

Computational Chemistry and Theoretical Approaches for Octadecanoyl Bromide

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods are employed to study the distribution of electrons within a molecule, which governs its stability, properties, and chemical reactivity. For octadecanoyl bromide, these studies focus on understanding how the long aliphatic chain and the reactive acyl bromide group influence its behavior.

Density Functional Theory (DFT) is a primary method used for these investigations, often with hybrid functionals like B3LYP, to balance accuracy and computational cost. ufms.br Such calculations can elucidate several key electronic properties and reactivity descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an acyl bromide, the HOMO is typically associated with regions of high electron density, such as the lone pairs on the oxygen and bromine atoms, making them susceptible to electrophilic attack. The LUMO is generally centered on the electrophilic carbonyl carbon, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔEgap) is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface. For this compound, these maps would show a region of negative potential (red/yellow) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon and the hydrogen atoms. This visualization clearly identifies the electrophilic and nucleophilic centers of the molecule, guiding predictions about intermolecular interactions. ufms.br

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculations would likely confirm the carbonyl carbon as the primary site for nucleophilic attack. nih.gov

| Descriptor | Typical Calculated Value / Description | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Indicates the energy of the outermost electrons; region susceptible to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest empty orbital; site for nucleophilic attack (carbonyl carbon). |

| HOMO-LUMO Gap (ΔE) | ~6.0 to 7.0 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| MESP Minimum | Negative value near carbonyl oxygen | Indicates the most probable site for electrophilic attack. |

| MESP Maximum | Positive value near carbonyl carbon | Indicates the most probable site for nucleophilic attack. |

| Chemical Hardness (η) | ~3.0 to 3.5 eV | Measures resistance to deformation of the electron cloud. |

Molecular Dynamics Simulations for Self-Assembly and Interfacial Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This approach is ideal for studying the dynamic behavior of this compound, such as its role in self-assembly and its interactions at interfaces, which are governed by intermolecular forces.

MD simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom), which define the potential energy of the system based on the positions of its atoms. acs.org Simulations of long-chain aliphatic molecules like this compound can reveal:

Self-Assembly: How molecules aggregate in different solvents to form structures like micelles or bilayers. The long hydrophobic stearoyl chain and the polar acyl bromide headgroup give the molecule amphiphilic character, driving this behavior.

Interfacial Behavior: How molecules orient themselves at the interface between two phases (e.g., oil-water or liquid-solid). Simulations can predict the formation of ordered monolayers and determine properties like interfacial tension. escholarship.orgmdpi.com

MD simulations are particularly powerful for understanding how long-chain molecules interact with solid surfaces or other materials. For a molecule like this compound, this could involve studying its adsorption onto a metal or polymer surface.

The simulation protocol typically involves:

System Setup: Constructing a simulation box containing the material surface, this compound molecules, and solvent molecules.

Equilibration: Allowing the system to relax to the desired temperature and pressure, ensuring a stable starting point for data collection. chemrxiv.org

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample the conformational space and dynamic behavior of the molecules. mdpi.com

Analysis of the simulation trajectory provides atomic-level insights into interaction energies between the molecule and the surface, the density profile of molecules near the interface, and the specific orientation adopted by the aliphatic chains. acs.orgescholarship.org

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy and forces between atoms. |

| Simulation Box | Cubic or rectangular with periodic boundary conditions | Simulates a bulk system by eliminating edge effects. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic thermodynamic conditions (e.g., 300 K, 1 bar). mdpi.com |

| Time Step | 1-2 femtoseconds (fs) | The time interval between successive calculations of forces and positions. mdpi.com |

| Simulation Length | 100 - 1000 nanoseconds (ns) | Duration of the production run to ensure adequate sampling of molecular motions. mdpi.com |

| Analysis Metrics | Interaction Energy, Radial Distribution Function (RDF), Density Profile | Quantifies intermolecular forces, local structure, and interfacial organization. mdpi.com |

Retrosynthetic Analysis Software and Algorithms Applied to this compound Target Molecules

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules. Computational software has revolutionized this process by using algorithms to automatically generate potential synthetic routes. For a relatively simple target molecule like this compound, these tools can quickly identify efficient and cost-effective pathways.

Leading software platforms include:

CAS SciFinder (via ChemPlanner): Leverages a vast database of known reactions curated by human experts to propose retrosynthetic steps.

Synthia™ (formerly Chematica): Uses expert-coded rules of organic chemistry to explore millions of possible synthetic pathways, filtering them based on user-defined parameters.

Reaxys: Incorporates reaction data from literature and patents to suggest synthetic routes.

The general workflow involves:

Input Target Molecule: The user draws or inputs the structure of this compound.

Define Parameters: The user can set constraints such as prioritizing commercially available starting materials, setting a maximum number of steps, or excluding certain reagents.

Generate Pathways: The software applies retrosynthetic rules to break down the target molecule into simpler precursors (synthons and their synthetic equivalents). For this compound, a primary disconnection would be across the C-Br bond, suggesting stearic acid or stearoyl chloride as a precursor.

Analyze and Rank Routes: The software presents multiple potential synthetic routes, often ranked by criteria like pathway length, estimated yield, or cost of starting materials.

This computational approach allows chemists to rapidly evaluate numerous synthetic strategies, uncover novel or non-obvious pathways, and optimize their experimental plans.

| Feature | CAS SciFinder (ChemPlanner) | Synthia™ | Reaxys |

|---|---|---|---|

| Knowledge Base | Experimentally validated reactions from CAS database | Expert-coded chemical transformation rules | Reaction data from literature and patents |

| Customization | Set cost limits, exclude specific steps or reactants | Filter by reaction conditions, protecting groups, price limits | Filter by yield, number of steps, reagent type |

| Output | Interactive plans with links to literature and suppliers | Detailed pathways with reaction conditions and publications | Graphical display of synthesis plans with references |

| Unique Aspect | Integration with the comprehensive CAS substance and reaction database | Focus on novel pathway discovery and green chemistry principles | Strong integration with experimental procedure data |

Reaction Pathway and Transition State Calculations

To understand how a chemical reaction occurs, computational chemists calculate the reaction pathway and identify the transition state (TS). The transition state is the highest energy point along the minimum energy path connecting reactants and products. e3s-conferences.org Its structure and energy determine the reaction's activation energy and, consequently, its rate.

For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the bromide ion. fiveable.me Computational studies can model this process in detail:

Locating the Transition State: Methods like Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3) are used to find an approximate geometry of the TS between the reactant and product structures. fossee.inscm.com This geometry is then fully optimized.

Verifying the Transition State: A frequency calculation must be performed on the optimized TS structure. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and formation of the C-Nucleophile bond). scm.com

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state. fossee.in This traces the minimum energy path downhill to connect the TS with the corresponding reactant and product energy minima, confirming that the correct pathway has been identified.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| Activation Energy (Ea) | 10 - 20 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | Negative value (exothermic) | The overall energy change from reactants to products. |

| Imaginary Frequency | -200 to -500 cm-1 | Confirms the structure is a true transition state; corresponds to the reaction coordinate motion. |

| Key TS Bond Length (C-Br) | ~2.2 - 2.5 Å (elongated) | The bond being broken is partially cleaved at the transition state. |

| Key TS Bond Length (C-OH2O) | ~1.8 - 2.1 Å (partially formed) | The new bond is in the process of forming at the transition state. |

Future Perspectives and Emerging Research Directions for Octadecanoyl Bromide Chemistry

Green Chemistry Approaches in Octadecanoyl Bromide Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is an area ripe for the application of these principles. Traditional methods for preparing acyl bromides often involve reagents like phosphorus tribromide or thionyl bromide, which can be hazardous and generate significant waste.

Future research is focused on developing greener alternatives. This includes the exploration of solvent-free reaction conditions and the use of less hazardous brominating agents. Maximizing atom economy, a key tenet of green chemistry, is another important goal. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing waste. The development of catalytic methods for the synthesis of this compound, replacing stoichiometric reagents, is a promising avenue for improving the environmental footprint of its production.

Flow Chemistry and Microwave-Assisted Synthesis of this compound Derivatives

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, better scalability, and increased safety.

Flow Chemistry: In a continuous flow system, reagents are pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality. The application of flow chemistry to the synthesis of this compound and its derivatives can enable rapid and efficient production. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates is a key advantage that can streamline the production of complex molecules derived from this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to dramatically reduce reaction times, often from hours to minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. Microwave-assisted synthesis can lead to higher yields and purities of the desired products. The synthesis of this compound derivatives using this technology can be significantly accelerated, making it a more efficient and energy-conscious approach.

Integration into Advanced Nanomaterial Functionalization

The surface functionalization of nanomaterials is crucial for tailoring their properties and enabling their use in various applications, from biomedicine to electronics. This compound, with its reactive acyl bromide group and long hydrocarbon chain, is an excellent candidate for the surface modification of a wide range of advanced nanomaterials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The porous nature of MOFs and COFs makes them ideal for applications in gas storage, separation, and catalysis. Functionalizing these materials with this compound can alter their surface properties, for instance, by introducing hydrophobicity. This can be achieved through post-synthetic modification, where the pre-synthesized nanomaterial is treated with this compound. Microwave-assisted post-synthetic modification has been shown to be an effective method for functionalizing MOFs.

Carbon Nanomaterials: Carbon nanotubes and graphene possess unique electronic and mechanical properties. The covalent attachment of octadecanoyl chains to their surfaces via reaction with this compound can improve their dispersibility in organic solvents and polymers, which is essential for creating advanced composite materials.

Metallic Nanoparticles: The functionalization of metallic nanoparticles, such as gold or silver, is key to their application in areas like sensing, catalysis, and drug delivery. The long alkyl chain of this compound can act as a stabilizing ligand, preventing aggregation of the nanoparticles, while the acyl group can be used to further attach other functional molecules.

Role in Catalyst Preparation and Immobilization Strategies

The development of heterogeneous catalysts is a major focus in chemistry, as they can be easily separated from the reaction mixture and reused. This compound can be a valuable tool in the preparation and immobilization of catalysts.

The long octadecanoyl chain can serve as a linker to anchor a homogeneous catalyst onto a solid support, such as silica or a polymer resin. This process, known as immobilization, combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. The acyl bromide group can react with functional groups on the surface of the support or on the catalyst itself to form a stable covalent bond. This strategy can be employed to create robust and recyclable catalytic systems for a variety of organic transformations.

Development of Novel Reagents and Methodologies Utilizing Acyl Bromide Reactivity

Acyl bromides are highly reactive compounds that serve as important intermediates in organic synthesis. Their reactivity can be harnessed to develop novel reagents and synthetic methodologies. The unique properties of the octadecanoyl group, such as its length and hydrophobicity, can be exploited in the design of new chemical tools.

For example, this compound can be used as a precursor for the synthesis of novel long-chain ketones through cross-coupling reactions with organometallic reagents. Furthermore, the development of new synthetic methods that utilize the acyl bromide functionality for the construction of complex molecular architectures is an active area of research. The combination of the reactive acyl bromide with the long alkyl chain in one molecule opens up possibilities for creating new amphiphilic molecules with potential applications in materials science and supramolecular chemistry.

Exploration of Chiral Derivatization and Stereoselective Synthesis

Chirality is a fundamental concept in chemistry, particularly in the fields of pharmaceuticals and materials science. The development of methods for the synthesis and analysis of chiral molecules is of utmost importance.

Chiral Derivatization: this compound can be used as a derivatizing agent in the analysis of chiral molecules. By reacting it with a chiral alcohol or amine, a diastereomeric mixture is formed. These diastereomers have different physical properties and can be separated using standard chromatographic techniques, allowing for the determination of the enantiomeric purity of the original sample. The long alkyl chain may also impart favorable properties for certain separation techniques.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This compound can serve as a starting material or a key intermediate in the stereoselective synthesis of complex natural products and other biologically active molecules. For instance, it can be incorporated into a synthetic route where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction. The exploration of new stereoselective reactions involving this compound and its derivatives is a promising area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.